rac-Hesperetin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

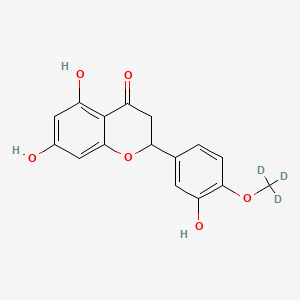

rac-Hesperetin-d3: es una forma deuterada de rac-Hesperetin, que es una mezcla racémica de las flavanonas (S)-hesperetin y ®-hesperetin. La hesperetina es una flavanona natural que se encuentra predominantemente en frutas cítricas como limones y naranjas. Es conocida por su amplia actividad inhibitoria contra las enzimas humanas UDP-glucuronosiltransferasa (UGT) y su capacidad para inducir la apoptosis a través de la activación de p38 MAPK .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de rac-Hesperetin-d3 implica la incorporación de deuterio en la molécula de hesperetina. Esto se logra típicamente mediante el uso de reactivos o solventes deuterados durante el proceso de síntesis. Los pasos clave incluyen:

Deuteración de hesperetina: La hesperetina se somete a reacciones de intercambio de deuterio utilizando disolventes deuterados como metanol deuterado (CD3OD) o agua deuterada (D2O).

Purificación: El producto deuterado se purifica entonces mediante técnicas como la cromatografía en columna para obtener this compound con alta pureza

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Deuteración a granel: Se deuteran grandes cantidades de hesperetina utilizando disolventes deuterados en reactores industriales.

Purificación y control de calidad: El producto se purifica utilizando cromatografía a escala industrial y se somete a un estricto control de calidad para garantizar una alta pureza y consistencia

Análisis De Reacciones Químicas

Tipos de reacciones: rac-Hesperetin-d3 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar las quinonas correspondientes.

Reducción: Puede reducirse para formar dihidroflavanonas.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica en los grupos hidroxilo

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H2O2) y el permanganato de potasio (KMnO4).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4).

Sustitución: Se utilizan nucleófilos como alcóxidos o tiolatos en condiciones básicas

Productos principales:

Productos de oxidación: Quinonas y otros derivados oxidados.

Productos de reducción: Dihidroflavanonas.

Productos de sustitución: Flavanonas sustituidas con diversos grupos funcionales

Aplicaciones Científicas De Investigación

rac-Hesperetin-d3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como estándar interno para la cuantificación de hesperetina en métodos analíticos como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS)

Biología: Se ha estudiado por sus efectos en procesos celulares como la apoptosis y la inhibición enzimática

Medicina: Se ha investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas

Mecanismo De Acción

rac-Hesperetin-d3 ejerce sus efectos a través de varios mecanismos:

Inhibición enzimática: Actúa como un potente inhibidor de las enzimas humanas UDP-glucuronosiltransferasa (UGT), que participan en el metabolismo de diversos fármacos y compuestos endógenos

Inducción de la apoptosis: Induce la apoptosis en las células a través de la activación de la vía p38 MAPK

Promoción de la longevidad: Se ha demostrado que activa el gen Cisd2, que se asocia con la longevidad y la mejora del declive relacionado con la edad.

Comparación Con Compuestos Similares

rac-Hesperetin-d3 es único en comparación con otros compuestos similares debido a su etiquetado con deuterio, que mejora su estabilidad y permite una cuantificación precisa en estudios analíticos. Los compuestos similares incluyen:

Hesperetina: La forma no deuterada de this compound, conocida por sus propiedades bioactivas

Naringenina: Otra flavanona con propiedades antioxidantes y antiinflamatorias similares

Quercetina: Un flavonoide con potente actividad antioxidante

This compound destaca por su mayor estabilidad y utilidad como estándar interno en métodos analíticos .

Actividad Biológica

Introduction

Rac-Hesperetin-d3 is a deuterated form of hesperetin, a flavanone commonly found in citrus fruits, known for its diverse biological activities. This compound exhibits potential antioxidant, anti-inflammatory, and cytotoxic effects. This article aims to detail the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- CAS Number : 1346605-26-2

- Molecular Formula : C16H15O5 (deuterated)

This compound serves as an internal standard in analytical chemistry for quantifying hesperetin using techniques such as LC-MS and GC-MS. Its deuteration enhances the accuracy of mass spectrometry analyses due to distinct mass differences from non-deuterated compounds .

1. Antioxidant Activity

This compound demonstrates significant antioxidant properties. Studies indicate that it can inhibit the formation of advanced glycation end products (AGEs) and protect cells against oxidative stress.

- Mechanism : The antioxidant effect is attributed to the hydroxyl groups present in its structure, which scavenge free radicals and reduce oxidative damage .

- Research Findings :

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory markers effectively.

- Key Findings :

3. Cytotoxic Activity

Research has also highlighted the cytotoxic effects of this compound against various cancer cell lines.

- Case Study :

Table: Summary of Biological Activities

Study on Athletic Performance

A study involving amateur cyclists assessed the effects of chronic intake of hesperidin (including this compound) on performance metrics:

- Design : Participants received either a placebo or a daily dose of 500 mg of hesperidin for eight weeks.

- Results : The group receiving hesperidin showed improved anaerobic and aerobic performance metrics, including increased superoxide dismutase (SOD) activity post-exercise .

Urinary Metabolite Analysis

In pharmacokinetic studies, urine samples were analyzed to quantify hesperidin metabolites using this compound as an internal standard. This method allowed for accurate measurement of metabolic changes post-supplementation .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.